molecular formula C8H13ClF3NO2 B11715511 Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride

Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride

Cat. No.: B11715511
M. Wt: 247.64 g/mol
InChI Key: QLAMIMQVRRUDLZ-RIHPBJNCSA-N
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Description

Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride is a chemical compound with the molecular formula C8H12F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Formation of the Propanoic Acid Moiety: The propanoic acid group is attached through a series of reactions involving carboxylation and subsequent functional group transformations.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrrolidine ring may also play a role in modulating the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2r,5s)-5-(methyl)pyrrolidin-2-yl]propanoic acid hydrochloride
  • 3-[(2r,5s)-5-(ethyl)pyrrolidin-2-yl]propanoic acid hydrochloride
  • 3-[(2r,5s)-5-(fluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride

Uniqueness

Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable .

Properties

Molecular Formula

C8H13ClF3NO2

Molecular Weight

247.64 g/mol

IUPAC Name

3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-1-5(12-6)2-4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m0./s1

InChI Key

QLAMIMQVRRUDLZ-RIHPBJNCSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H]1CCC(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1CC(NC1CCC(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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